molecular formula C11H20N2O2 B6588587 tert-butyl 3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate CAS No. 1935913-90-8

tert-butyl 3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate

Cat. No.: B6588587
CAS No.: 1935913-90-8
M. Wt: 212.3
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Description

tert-Butyl 3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate: is a bicyclic compound with a unique structure that includes a tert-butyl ester group, an amino group, and an azabicyclo heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate typically involves the reaction of a suitable bicyclic precursor with tert-butyl chloroformate and an amine source. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

tert-Butyl 3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • tert-Butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate
  • tert-Butyl 6-oxa-3-azabicyclo[3.1.1]heptane-3-carboxylate

Comparison: tert-Butyl 3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate is unique due to its specific substitution pattern and the presence of both an amino group and a tert-butyl ester group.

Properties

CAS No.

1935913-90-8

Molecular Formula

C11H20N2O2

Molecular Weight

212.3

Purity

95

Origin of Product

United States

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